molecular formula C26H20N2O2S2 B7909535 2,2'-Dithiobis(N-phenylbenzamide) CAS No. 2527-63-1

2,2'-Dithiobis(N-phenylbenzamide)

Cat. No.: B7909535
CAS No.: 2527-63-1
M. Wt: 456.6 g/mol
InChI Key: BYTIQZZTIKOEDQ-UHFFFAOYSA-N
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Description

Contextualization within Disulfide-Bridged Benzamide (B126) Chemistry

2,2'-Dithiobis(N-phenylbenzamide) belongs to the broader class of 2,2'-dithiobis(benzamide) derivatives. These molecules are characterized by a central disulfide (-S-S-) bond that links two benzamide moieties at their ortho positions. The benzamide group itself is an amide derivative of benzoic acid.

The synthesis of such compounds generally involves the creation of the disulfide bridge. A common synthetic pathway is the oxidation of the corresponding thiol precursor, in this case, 2-mercapto-N-phenylbenzamide. This thiol can be prepared from its parent acid, 2-mercaptobenzoic acid. The disulfide bond is a key functional group, as it is relatively stable yet can be cleaved under reducing conditions, a property that is of significant interest in various chemical and biological contexts. The presence of the N-phenyl groups on the amide nitrogen atoms imparts specific steric and electronic properties to the molecule, influencing its conformation and reactivity compared to other derivatives in this class.

Overview of Research Significance in Fundamental Chemical Sciences

The research significance of the 2,2'-dithiobis(benzamide) scaffold is highlighted by studies on its analogs, which have shown notable biological activity. A 1985 study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 2,2'-dithiobis(benzamide) derivatives for their in vitro antibacterial activity against Mycobacterium tuberculosis, including strains resistant to common antibiotics. nih.gov The study revealed that the antibacterial potency of these compounds could be tuned by modifying the substituent on the amide nitrogen. nih.gov For instance, derivatives with an (acyloxy)alkyl ester chain showed that the length of the alkyl chain was crucial for activity. nih.gov

While this key study did not include the specific N-phenyl derivative, it established the potential of the 2,2'-dithiobis(benzamide) core structure as a platform for developing new antimicrobial agents. nih.gov The findings suggest that 2,2'-Dithiobis(N-phenylbenzamide) could serve as a valuable chemical intermediate or a reference compound in the exploration of new pharmaceuticals. Its structure provides a foundational framework for creating a library of diverse derivatives to probe structure-activity relationships further. The fundamental chemical research into this class of compounds, therefore, holds potential for applications in medicinal chemistry and materials science, where the reversible nature of the disulfide bond can be exploited.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]disulfanyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2S2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTIQZZTIKOEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179918
Record name 2,2'-Dithiobis(N-phenylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-63-1
Record name 2,2'-Dithiobis(N-phenylbenzamide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Dithiobis(N-phenylbenzamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 2,2 Dithiobis N Phenylbenzamide

Established Synthetic Pathways to 2,2'-Dithiobis(N-phenylbenzamide)

The formation of 2,2'-Dithiobis(N-phenylbenzamide) relies on the creation of two amide bonds between 2,2'-dithiosalicylic acid and aniline (B41778). Several methods, ranging from conventional heating to more modern energy-efficient techniques, have been explored to achieve this transformation.

Conventional Condensation Approaches from 2,2'-Dithiosalicylic Acid

The most traditional route to 2,2'-Dithiobis(N-phenylbenzamide) involves the direct condensation of 2,2'-dithiosalicylic acid with aniline. This method is a standard amidation reaction where the carboxylic acid groups of 2,2'-dithiosalicylic acid react with the amino group of aniline to form the corresponding benzanilide (B160483) structure. Typically, this reaction requires heating and may involve the use of a coupling agent or acid catalyst to facilitate the dehydration process and drive the reaction towards the product.

The starting material, 2,2'-dithiosalicylic acid, is itself synthesized from more common precursors. A widely used method involves the diazotization of anthranilic acid with sodium nitrite (B80452) and hydrochloric acid, followed by reaction of the resulting diazonium salt with sodium disulfide. acs.orgnih.gov An alternative patented method describes the reaction of the diazonium liquid with liquid sulfur dioxide in the presence of a catalyst. organic-chemistry.org

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force from grinding or milling to induce chemical reactions, presents a green and efficient alternative to solvent-based synthesis. rsc.orgrsc.org While specific literature on the mechanochemical synthesis of 2,2'-Dithiobis(N-phenylbenzamide) is not prominent, the general principles of mechanochemical amidation are well-established and applicable.

This solvent-free or minimal-solvent approach, often conducted in a ball mill, can facilitate the direct coupling of carboxylic acids and amines. rsc.org To achieve this, various activating agents can be employed. Common strategies include the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or a combination of 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine (B44618) under grinding conditions. acs.orgorganic-chemistry.orgresearchgate.net These methods avoid the need for bulk solvents, often reduce reaction times, and can lead to high yields of the amide product. organic-chemistry.org The application of these techniques could provide a more sustainable pathway to 2,2'-Dithiobis(N-phenylbenzamide).

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. The application of microwave irradiation to the synthesis of benzamides and related heterocyclic compounds can significantly reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods. organic-chemistry.orgnih.gov

In the context of synthesizing 2,2'-Dithiobis(N-phenylbenzamide), a mixture of 2,2'-dithiosalicylic acid and aniline could be subjected to microwave irradiation, potentially in the presence of a high-boiling point solvent or on a solid support. This technique efficiently heats the reaction mixture, leading to rapid formation of the amide bonds. The use of microwave activation represents a significant improvement in terms of energy efficiency and reaction speed for the synthesis of this and related compounds. nih.gov

Synthesis of Chemically Modified 2,2'-Dithiobis(N-phenylbenzamide) Derivatives

The modification of the core 2,2'-Dithiobis(N-phenylbenzamide) structure allows for the fine-tuning of its chemical and physical properties. Research efforts have focused on functionalization at the amide nitrogen atoms and substitution on the aromatic rings.

Amide Nitrogen Functionalization Strategies

Introducing substituents on the amide nitrogen atom is a common strategy to create derivatives of 2,2'-Dithiobis(N-phenylbenzamide). This is typically achieved by using a substituted aniline in the initial condensation reaction with 2,2'-dithiosalicylic acid. This approach allows for the incorporation of a wide variety of functional groups, from simple alkyl chains to more complex moieties. A series of such analogues have been synthesized and studied for their potential biological activities.

Below is a table of representative derivatives functionalized at the amide nitrogen.

Derivative NameSubstituent on NitrogenCAS NumberMolecular Formula
2,2'-Dithiobis(N-methylbenzamide)Methyl2527-58-4C₁₆H₁₆N₂O₂S₂
2,2'-Dithiobis[N-(phenylmethyl)benzamide]Benzyl (B1604629)2527-62-0C₂₈H₂₄N₂O₂S₂
2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide]3-(Decanoyloxy)propyl---C₄₆H₆₄N₂O₆S₂
Benzamide (B126), 2,2'-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-)(2-(Heptyloxy)phenyl)methyl---C₄₂H₄₄N₂O₄S₂

Data sourced from Sigma-Aldrich, Guidechem rsc.org, and research articles. rsc.org

Aromatic Ring Substitution Patterns

Substitution on the aromatic rings of either the benzamide moiety or the N-phenyl group provides another avenue for creating a diverse library of derivatives. These substitutions can alter the electronic properties, solubility, and steric profile of the molecule.

Substituents can be introduced by using appropriately substituted starting materials, such as a substituted aniline or a substituted 2,2'-dithiosalicylic acid. For instance, reacting 2,2'-dithiosalicylic acid with a substituted aniline, like 4-pentyloxyaniline, yields a derivative with functionality on the N-phenyl ring. researchgate.net General synthetic methods, such as electrophilic aromatic substitution, can also be employed to modify the aromatic systems, though this may lead to mixtures of isomers. Research has also been conducted on related structures where halogen atoms are introduced onto the aniline-derived portion of the molecule. rsc.org

The table below showcases examples of derivatives with aromatic ring substitutions.

Derivative NameSubstitution PatternPotential Synthetic Precursor
2,2'-Dithiobis(N-(4-(pentyloxy)phenyl)benzamide)4-Pentyloxy group on the N-phenyl ring4-Pentyloxyaniline
Halogen-containing derivativesHalogen atoms on the N-phenyl ringHalogenated anilines

Data inferred from research on related benzamide derivatives. rsc.orgresearchgate.net

Synthesis of Chalcogen Analogs (e.g., Diselenide Derivatives)

One of the most common strategies involves the reaction of an appropriate aryl halide precursor with a selenium source, often elemental selenium, in the presence of a catalyst. For the synthesis of 2,2'-diselenobis(N-phenylbenzamide), the key starting material would be 2-halo-N-phenylbenzamide , with the iodo-substituted derivative being the most reactive.

A proposed synthetic scheme would involve the copper-catalyzed coupling of 2-iodo-N-phenylbenzamide with elemental selenium. This transformation can be effectively carried out using copper oxide nanoparticles (CuO NPs) as a catalyst under microwave irradiation. lew.romdpi.com This method offers the advantages of short reaction times and high yields.

Proposed Synthesis of 2,2'-diselenobis(N-phenylbenzamide):

A mixture of 2-iodo-N-phenylbenzamide, elemental selenium, and a base such as potassium hydroxide (B78521) (KOH) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) would be subjected to microwave irradiation in the presence of a catalytic amount of CuO nanoparticles. The reaction would proceed via the formation of a C-Se bond, followed by dimerization to yield the desired diselenide.

Table 1: Proposed Reaction Parameters for the Synthesis of 2,2'-diselenobis(N-phenylbenzamide)

ParameterValue
Starting Material2-iodo-N-phenylbenzamide
ReagentElemental Selenium (Se)
CatalystCuO Nanoparticles
BasePotassium Hydroxide (KOH)
SolventDimethyl Sulfoxide (DMSO)
HeatingMicrowave Irradiation
Temperature~80 °C
Reaction Time7-15 minutes

The resulting 2,2'-diselenobis(N-phenylbenzamide) would then be isolated and purified using standard chromatographic techniques. The structure of the synthesized compound can be confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

This synthetic approach is supported by numerous studies on the copper-catalyzed synthesis of diaryl diselenides from aryl iodides. nih.govnih.gov The use of microwave irradiation has been shown to significantly accelerate these types of reactions, making it a highly efficient method for the preparation of such compounds. lew.romdpi.com

Exploration of Sustainable Synthetic Methodologies

The development of sustainable or "green" synthetic methodologies is a crucial aspect of modern chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of 2,2'-dithiobis(N-phenylbenzamide) and its analogs, several sustainable strategies can be explored.

Microwave-Assisted Synthesis:

As mentioned in the synthesis of the diselenide analog, microwave-assisted synthesis is a key green chemistry technique. lew.romdpi.com Compared to conventional heating methods, microwave irradiation offers several advantages, including:

Reduced Reaction Times: Reactions that may take hours to complete under conventional heating can often be accomplished in minutes using microwave irradiation.

Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.

Energy Efficiency: By directly heating the reaction mixture, microwave synthesis is generally more energy-efficient than conventional heating methods that heat the entire reaction vessel.

The synthesis of various heterocyclic compounds, including those with nitrogen and sulfur, has been significantly improved through microwave-assisted techniques. researchgate.netmdpi.com These methods can be readily applied to the synthesis of 2,2'-dithiobis(N-phenylbenzamide) and its derivatives, likely starting from 2-mercaptobenzoic acid and aniline derivatives.

Use of Greener Solvents and Catalysts:

The choice of solvents and catalysts plays a significant role in the sustainability of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives is therefore a key area of research. For the synthesis of diaryl disulfides and diselenides, reactions in water have been reported, offering a significantly more environmentally friendly option than many organic solvents. google.com

Furthermore, the use of recyclable catalysts, such as copper oxide nanoparticles, contributes to the sustainability of the process by reducing waste and the need for expensive and often toxic heavy metal catalysts. lew.romdpi.com Research into the synthesis of 2,2'-dithiobis(benzamide) derivatives has also explored solvent-free "grinding" methods and microwave irradiation as greener alternatives to conventional heating.

Atom Economy:

Another principle of green chemistry is maximizing atom economy, which means designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can improve atom economy by minimizing purification steps and reducing solvent waste. The microwave-assisted one-pot synthesis of symmetrical diselenides from organoyl iodides and elemental chalcogen is a prime example of such an efficient and sustainable approach. lew.romdpi.com

By integrating these sustainable methodologies, the synthesis of 2,2'-dithiobis(N-phenylbenzamide) and its chalcogen analogs can be made more efficient, cost-effective, and environmentally benign.

Advanced Structural Elucidation of 2,2 Dithiobis N Phenylbenzamide and Analogs

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. This powerful analytical technique has been instrumental in revealing the detailed structural features of 2,2'-Dithiobis(N-phenylbenzamide) and its analogs.

Determination of Crystallographic Parameters and Space Group

For 2,2'-Dithiobis(N-methylbenzamide), the defined melting point of 217-219°C suggests a highly ordered crystalline lattice. The density of 1.31 g/cm³ further points to a moderately compact packing of the molecules within the crystal. Though the specific space group and unit cell dimensions for this particular analog are not explicitly stated in the provided search results, comparative analysis with other disulfide-containing compounds suggests that the crystal packing would likely be arranged to maximize intermolecular forces such as hydrogen bonding between the amide groups and π-stacking interactions between the aromatic rings.

Table 1: Physicochemical Properties of 2,2'-Dithiobis(N-methylbenzamide)

PropertyValue
Molecular FormulaC₁₆H₁₆N₂O₂S₂
Molecular Weight332.44 g/mol
CAS Number2527-58-4
Melting Point217-219°C
Density1.31 g/cm³

This data is based on the analysis of 2,2'-Dithiobis(N-methylbenzamide) and provides an insight into the properties of dithiobisbenzamides.

Analysis of Molecular Conformation and Geometry in the Solid State

The N-methylbenzamide moieties themselves have specific spatial orientations relative to the central disulfide linkage. The steric bulk of these groups, coupled with the electronic properties of the aromatic systems, dictates the preferred conformational state of the entire molecule. The carbonyl groups introduce dipole moments that influence the molecule's polarity and its potential for intermolecular interactions.

Investigation of Helical Structures and Conformational Chirality in Derivatives

The rotation around the aryl-thioamide bond in certain thiobenzamide (B147508) derivatives can be restricted, leading to the phenomenon of conformational chirality. rsc.org This restricted rotation gives rise to a chiral molecule, even in the absence of a traditional stereocenter. rsc.org The energy barrier for this rotation in 2-hydroxy-NN-dialkylthiobenzamides has been determined to be between 11.2 and 13.4 kcal/mol, a value that increases with the size of the N-alkyl groups. rsc.org

Furthermore, another conformational process observed in these derivatives is the E-Z exchange of the alkyl groups due to rotation around the C(S)-N bond, which has a higher energy barrier of 13.4–15.6 kcal/mol. rsc.org These findings suggest that dithiobisbenzamide derivatives with appropriate substitution patterns could potentially form stable helical structures due to restricted rotation and conformational chirality. The disulfide linkage in compounds like 2,2'-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-)benzamide provides a flexible yet defined connection that could facilitate the formation of such ordered supramolecular assemblies. ontosight.ai

Solution-State Structural Characterization

To complement the solid-state data, spectroscopic methods are employed to understand the structure and dynamics of these molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of atoms within a molecule. For 2,2'-Dithiobis(N-phenylbenzamide) and its analogs, NMR provides characteristic signals that confirm their molecular structure.

While a full spectral assignment for the parent compound was not available in the search results, data for various related benzamide (B126) and dithiobis compounds have been reported. For instance, the ¹H NMR spectrum of N-benzylbenzamide shows characteristic signals for the aromatic protons and the benzyl (B1604629) group. rsc.org Similarly, the ¹³C NMR spectrum provides distinct peaks for the different carbon atoms in the molecule. rsc.org

In the case of 2,2'-Dithiobis(N-methylbenzamide), the ¹³C NMR is expected to show a signal for the methyl group in the range of δ 2.8–3.2 ppm.

Table 2: Representative NMR Data for Related Compounds

CompoundNucleusChemical Shift (δ) ppm
N-benzylbenzamide¹HAromatic and benzyl protons
N-benzylbenzamide¹³CCharacteristic peaks for all carbons
2,2'-Dithiobis(N-methylbenzamide)¹³CMethyl group expected at δ 2.8–3.2

This table provides a general overview of the expected NMR signals based on related structures.

Advanced Mass Spectrometry Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For 2,2'-Dithiobis(N-phenylbenzamide), GC-MS analysis reveals a total of 20 peaks, with the top peak at an m/z of 228 and the second highest at 196. nih.gov

For the analog 2,2'-Dithiobis(N-methylbenzamide), mass spectrometry is expected to show a molecular ion peak at m/z 304.034, corresponding to its exact mass. A key fragmentation pattern would be the cleavage of the S-S bond, resulting in a fragment with an m/z of 152.

Table 3: Mass Spectrometry Data for 2,2'-Dithiobis(N-phenylbenzamide) and an Analog

CompoundTechniqueKey Findings
2,2'-Dithiobis(N-phenylbenzamide)GC-MSTotal Peaks: 20, Top Peak m/z: 228, 2nd Highest m/z: 196
2,2'-Dithiobis(N-methylbenzamide)EI-MSMolecular ion peak at m/z 304.034; S-S bond cleavage fragment at m/z 152

In Depth Spectroscopic Investigations of 2,2 Dithiobis N Phenylbenzamide and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) Analysis

Assignment of Characteristic Absorption Bands

The infrared and Raman spectra of 2,2'-Dithiobis(N-phenylbenzamide) are expected to exhibit a series of characteristic bands corresponding to its constituent functional groups. The analysis of these bands can be performed by comparing them with the known absorption frequencies of similar molecules.

Key expected vibrational modes include:

N-H Stretching: A prominent band in the IR spectrum, typically appearing in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide group.

C=O Stretching (Amide I): A strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl group in the amide linkage.

N-H Bending and C-N Stretching (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is a significant feature in the IR spectra of secondary amides, typically observed in the 1510-1570 cm⁻¹ range.

C-N Stretching (Amide III): This vibration, which is more complex and coupled with other modes, appears in the 1200-1300 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are expected to produce multiple weak to medium bands in the 3000-3100 cm⁻¹ region.

Aromatic C=C Stretching: Bands corresponding to the stretching of the carbon-carbon double bonds in the phenyl rings typically appear in the 1450-1600 cm⁻¹ region.

S-S Stretching: The disulfide bond vibration is characteristically weak in the IR spectrum but can often be observed in the Raman spectrum in the range of 400-540 cm⁻¹.

A theoretical approach using Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies, which, when scaled, can provide a good correlation with experimental data. For instance, in a study of a related compound, 4-[3-(3-methoxy-phenyl)- nih.govnih.govresearchgate.nettriazol-4-yl]-benzoic acid ethyl ester, DFT calculations with the B3LYP functional were used to aid in the assignment of vibrational bands. nih.gov

Table 1: Expected Characteristic Vibrational Frequencies for 2,2'-Dithiobis(N-phenylbenzamide)

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopic Technique
N-H Stretch3300-3400IR
Aromatic C-H Stretch3000-3100IR, Raman
C=O Stretch (Amide I)1630-1680IR, Raman
Aromatic C=C Stretch1450-1600IR, Raman
N-H Bend (Amide II)1510-1570IR
C-N Stretch (Amide III)1200-1300IR, Raman
S-S Stretch400-540Raman

Elucidation of Amide and Disulfide Bond Vibrational Modes

The amide and disulfide bonds are central to the structure and function of 2,2'-Dithiobis(N-phenylbenzamide). The Amide I and Amide II bands are particularly sensitive to the conformation and hydrogen-bonding environment of the amide group. The frequency of the Amide I band (primarily C=O stretching) is known to decrease with the formation of hydrogen bonds, while the Amide II frequency tends to increase.

The disulfide (S-S) stretching vibration is inherently weak in infrared spectroscopy due to the small change in dipole moment associated with this symmetric bond. However, it typically gives rise to a more intense and readily identifiable peak in the Raman spectrum. The position of the S-S stretching band can provide information about the conformation around the disulfide bond.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides valuable information about the electronic transitions within a molecule. These transitions are influenced by the molecular structure, including the presence of chromophores and the effects of substituents.

UV-Visible Spectroscopic Characterization

The UV-Visible spectrum of 2,2'-Dithiobis(N-phenylbenzamide) is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the aromatic rings and the amide and disulfide chromophores. A study on 2-fluoro-N,N-diphenylbenzamide, a related compound, showed strong absorption peaks in the UV region, which were assigned to these types of transitions. researchgate.net The spectrum of 2,2'-Dithiobis(N-phenylbenzamide) would likely exhibit intense bands below 300 nm corresponding to the π → π* transitions of the phenyl and benzamide (B126) groups. A weaker, longer-wavelength absorption may be present due to the n → σ* transition of the disulfide bond.

Correlating Electronic Transitions with Molecular Structure and Substituent Effects

Substituents on the phenyl rings can significantly alter the UV-Visible spectrum. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. The nature and position of these substituents can be used to tune the electronic properties of the molecule. For example, the introduction of a nitro group, which is an electron-withdrawing group, into a benzamide structure can lead to changes in the absorption spectrum.

Advanced NMR Techniques for Structural and Dynamic Studies

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the protons and carbons in a molecule, advanced 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like 2,2'-Dithiobis(N-phenylbenzamide). Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-bond and through-space correlations between nuclei.

A COSY spectrum would be used to identify proton-proton coupling networks within the phenyl rings. HSQC would correlate directly bonded proton and carbon atoms. The HMBC experiment would be crucial for establishing long-range connectivity, for instance, between the amide proton and the carbonyl carbon, and between protons on one ring and carbons on the other, helping to piece together the entire molecular framework. Finally, a NOESY experiment could provide information about the spatial proximity of different protons, which can be used to determine the preferred conformation of the molecule in solution.

Solid-State NMR Spectroscopy for Bulk Structural Properties

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in their solid, bulk form. This is particularly relevant for understanding properties like polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and ssNMR is highly sensitive to these variations in the local chemical environment.

For 2,2'-Dithiobis(N-phenylbenzamide) and its derivatives, ssNMR could provide significant insights into:

Conformational Analysis: The disulfide bridge in these molecules can adopt various dihedral angles, leading to different molecular conformations. ssNMR can distinguish between these conformers in the solid state.

Intermolecular Interactions: The technique is sensitive to intermolecular packing effects and hydrogen bonding, which are crucial in determining the crystal lattice.

Polymorphism: By comparing the ssNMR spectra of different batches or crystallization conditions, one can identify and characterize different polymorphic forms.

Studies on related benzamide compounds have demonstrated the utility of ssNMR in characterizing their solid-state structures. For instance, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would provide high-resolution spectra of the carbon skeleton in the solid state. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment and can be used to identify the number of crystallographically inequivalent molecules in the unit cell.

Further advanced ssNMR experiments could probe the dynamics of the phenyl rings or the mobility around the disulfide bond, providing a more complete picture of the compound's behavior in the solid phase.

Coordination Chemistry of 2,2 Dithiobis N Phenylbenzamide

Ligand Design Principles and Potential Coordination Motifs

2,2'-Dithiobis(N-phenylbenzamide) possesses several key features that make it an intriguing ligand for coordination chemistry. The molecule consists of two N-phenylbenzamide units linked by a disulfide (-S-S-) bond. This structure presents multiple potential coordination sites: the amide oxygen atoms, the amide nitrogen atoms, and the sulfur atoms of the disulfide bridge.

The design of this ligand allows for several potential coordination motifs:

Chelation: The arrangement of the amide group (–C(=O)NH–) offers the possibility of chelation to a metal center through the carbonyl oxygen and the deprotonated amide nitrogen, forming a stable five-membered ring. This is a common coordination mode for amide-containing ligands.

Bridging: The disulfide bridge can act as a flexible linker, allowing the two benzamide (B126) moieties to coordinate to different metal centers, leading to the formation of binuclear or polynuclear complexes. The length and flexibility of the S-S bond influence the spatial arrangement of the resulting complexes.

Monodentate Coordination: It is also possible for the ligand to coordinate to a metal ion through a single donor atom, most likely the carbonyl oxygen, leaving other potential sites uncoordinated.

Disulfide Bond Involvement: The disulfide bond itself presents interesting possibilities. While direct coordination of the sulfur atoms to a metal is one potential interaction, the disulfide bond can also undergo cleavage in the presence of certain metal ions, leading to the formation of thiolato complexes. For instance, studies on bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide have shown that while it forms eleven-membered chelate rings with cobalt(II), zinc(II), and cadmium(II) through nitrogen coordination, the disulfide bond cleaves when coordinated to nickel(II). rsc.org

The presence of phenyl groups on the amide nitrogen and the benzamide backbone also influences the steric and electronic properties of the ligand, which in turn affect the geometry and stability of the metal complexes formed. The lipophilic nature of the phenyl groups can enhance the solubility of the complexes in organic solvents.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,2'-Dithiobis(N-phenylbenzamide) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the final product.

The general procedure for synthesizing transition metal complexes with ligands containing amide and disulfide functionalities involves dissolving the ligand and the metal salt, often a halide or nitrate (B79036) salt of the desired metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)), in a suitable solvent like ethanol (B145695) or methanol. The mixture is then typically stirred, sometimes under reflux, to facilitate the reaction. The resulting complexes, if insoluble, can be isolated by filtration, followed by washing and drying. For analogous thioamide ligands, complexes have been prepared by reacting the ligand with metal salts in a 1:2 or 1:1 molar ratio in ethanol. asianpubs.org The synthesis of diphenylamide rare-earth metal complexes has been achieved by reacting the corresponding metal silylamide precursor with diphenylamine (B1679370) in toluene. nih.govescholarship.org

Table 1: General Synthetic Conditions for Transition Metal Complexes with Amide/Thioamide Ligands

Metal IonLigand TypeSolventReaction ConditionsReference
Fe(II), Ni(II), Zn(II), Cd(II), Hg(II)Heterocyclic ThioamideEthanolStirring at room temperature asianpubs.org
Co(II), Ni(II), Cu(II)Schiff Base from DithiooxamideDMSONot specified uokerbala.edu.iq
Y(III), Dy(III), Er(III)DiphenylamideTolueneStirring at room temperature nih.govescholarship.org

Determination of Coordination Sites: Amide Nitrogen vs. Oxygen

A key question in the coordination chemistry of 2,2'-Dithiobis(N-phenylbenzamide) is whether coordination occurs through the amide nitrogen or the carbonyl oxygen. This can often be elucidated using spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In the IR spectrum of the free ligand, the N-H stretching vibration and the C=O stretching vibration are characteristic bands. Upon coordination of the carbonyl oxygen to a metal ion, a shift in the ν(C=O) band to a lower frequency is expected due to the weakening of the C=O bond. If deprotonation of the amide nitrogen occurs followed by coordination, the ν(N-H) band will disappear, and new bands corresponding to metal-nitrogen (M-N) bonds may appear at lower frequencies. For complexes with related hydrazone ligands, coordination through the azomethine nitrogen and carbonyl oxygen was confirmed by shifts in their respective IR bands. edu.krd

¹H NMR spectroscopy can also provide valuable insights. The signal corresponding to the N-H proton would be expected to shift or disappear upon coordination involving the amide group. In studies of heterocyclic thioamides, a shift in the -NH proton signal in the ¹H NMR spectra of the complexes indicated the involvement of the nitrogen atom in coordination. asianpubs.org

The role of the sulfur atoms in the disulfide bridge in metal coordination is another important aspect. The disulfide bond can either remain intact and potentially coordinate to a metal center, or it can be cleaved during the coordination process.

Alternatively, reductive cleavage of the disulfide bond can occur, particularly with certain transition metals, leading to the formation of two separate thiolato ligands which then coordinate to the metal. This has been observed in the reaction of 2,2'-dithiobis(pyridine N-oxide) with group 12 metal ions, resulting in the formation of pyrithionate complexes. researchgate.net The coordination chemistry of a bis(benzimidazole) disulfide ligand also demonstrated that the disulfide bond was cleaved upon coordination to nickel(II). rsc.org

Spectroscopic and Structural Analysis of Coordination Compounds

The characterization of coordination compounds of 2,2'-Dithiobis(N-phenylbenzamide) relies on a combination of spectroscopic and structural techniques.

Infrared (IR) Spectroscopy: As mentioned, IR spectroscopy is crucial for identifying the coordination sites. Key vibrational bands to monitor include:

ν(N-H): Disappearance or shift indicates involvement of the amide nitrogen.

ν(C=O): A shift to lower wavenumber suggests coordination of the carbonyl oxygen.

New bands at lower frequencies can be attributed to ν(M-O) and ν(M-N) vibrations, providing direct evidence of coordination. For some diimine complexes, these bands appear in the range of 600–518 cm⁻¹ for ν(M-O) and 466–452 cm⁻¹ for ν(M-N). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the potential coordination sites upon complexation can provide information about the binding mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The appearance of new absorption bands or shifts in the ligand-based transitions upon complexation are indicative of coordination. For example, the electronic spectrum of a Fe(II) complex with a thioamide ligand showed a broad absorption band assigned to a d-d transition, consistent with an octahedral geometry. asianpubs.org

Table 2: Spectroscopic Data for a Hypothetical Metal Complex of 2,2'-Dithiobis(N-phenylbenzamide)

Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Hypothetical Change)Interpretation
IR (cm⁻¹) ν(N-H) ~3300ν(C=O) ~1660ν(N-H) disappearsν(C=O) shifts to ~1620New bands at ~550 (ν(M-N)) and ~450 (ν(M-O))Deprotonation of amide N and coordination through both N and O.
¹H NMR (ppm) δ(N-H) ~8.5Signal disappearsInvolvement of amide proton in coordination.
UV-Vis (nm) Ligand-centered π-π* transitionsShift in ligand bands and appearance of new d-d transition bandsConfirmation of coordination and information on metal center geometry.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of 2,2'-Dithiobis(N-phenylbenzamide) as a catalyst for the organic transformations outlined in your request, such as the oxidation of benzyl (B1604629) alcohol or specific cyclization reactions. Consequently, mechanistic studies, including the elucidation of synergistic catalysis, the specific role of its disulfide bond in these catalytic cycles, and the identification of reaction intermediates involving this particular compound, have not been reported.

General information on the catalytic activity of disulfide-containing compounds exists, particularly in the field of photoredox and radical-mediated reactions. d-nb.infobeilstein-journals.org However, these findings are not specific to 2,2'-Dithiobis(N-phenylbenzamide) and cannot be directly attributed to it without dedicated research.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the chemical compound “2,2'-Dithiobis(N-phenylbenzamide)”.

Catalytic Functionality and Mechanistic Studies Involving 2,2 Dithiobis N Phenylbenzamide

Development of Heterogeneous and Homogeneous Catalytic Systems

The exploration of 2,2'-Dithiobis(N-phenylbenzamide) in the realm of catalysis reveals a notable scarcity of dedicated research into its application in either heterogeneous or homogeneous catalytic systems. While the disulfide linkage is a critical functional group in various chemical and biological processes, the specific catalytic potential of this particular compound remains largely uncharted territory in scientific literature. However, an understanding of the fundamental chemistry of aromatic disulfides and benzamides allows for a theoretical consideration of its potential roles and the challenges associated with its use as a catalyst.

The core of any potential catalytic activity of 2,2'-Dithiobis(N-phenylbenzamide) lies in the reactivity of its disulfide bond (S-S). This bond can undergo reversible cleavage to form thiyl radicals or be subjected to thiol-disulfide exchange reactions. These characteristics are fundamental to the catalytic action of many disulfide-containing molecules.

In the context of homogeneous catalysis , 2,2'-Dithiobis(N-phenylbenzamide) could theoretically participate in redox reactions. The disulfide bond can act as an oxidant, being reduced to the corresponding thiol, or the thiol form could act as a reductant, being oxidized back to the disulfide. This redox couple could be harnessed in catalytic cycles. For instance, aromatic disulfides have been investigated for their ability to catalyze the formation of disulfide bonds in peptides and proteins, a critical process in their folding and stabilization.

The development of homogeneous catalytic systems would likely involve the dissolution of 2,2'-Dithiobis(N-phenylbenzamide) in a suitable solvent where it can interact with reactants in the same phase. The efficiency of such a system would depend on several factors, including the stability of the compound under reaction conditions and the kinetics of the disulfide cleavage and reformation.

From a heterogeneous catalysis perspective, 2,2'-Dithiobis(N-phenylbenzamide) could be immobilized on a solid support. This approach offers advantages such as ease of catalyst separation from the reaction mixture and potential for catalyst recycling. The support material could be an inorganic solid like silica or alumina, or a polymer resin. The immobilization could be achieved through physical adsorption or by chemically grafting the molecule onto the support surface.

Once heterogenized, the catalytic activity would still hinge on the accessibility and reactivity of the disulfide bond. The solid support could influence the catalytic properties by altering the electronic environment of the disulfide bond or by imposing steric constraints. Research into heterogeneous catalysts often involves detailed characterization of the material's surface area, pore size distribution, and the density of active sites.

While no specific research findings on the catalytic use of 2,2'-Dithiobis(N-phenylbenzamide) are available, data from studies on analogous aromatic disulfides can provide some insights. The following table summarizes general characteristics and potential catalytic applications of aromatic disulfides, which could be extrapolated to hypothesize the behavior of 2,2'-Dithiobis(N-phenylbenzamide).

PropertyGeneral Observation for Aromatic DisulfidesPotential Implication for 2,2'-Dithiobis(N-phenylbenzamide)
Redox Potential The redox potential of the disulfide/thiol couple is influenced by the electronic nature of the aromatic substituents.The N-phenylbenzamide group may modulate the redox potential of the disulfide bond, potentially tuning its reactivity for specific catalytic applications.
S-S Bond Strength The S-S bond in aromatic disulfides is weaker than in their aliphatic counterparts, facilitating homolytic cleavage to form thiyl radicals.This suggests that 2,2'-Dithiobis(N-phenylbenzamide) could be a source of thiyl radicals under thermal or photochemical conditions, which could initiate radical polymerization or other radical-mediated reactions.
Thiol-Disulfide Exchange Aromatic disulfides readily participate in thiol-disulfide exchange reactions, a key step in many biological and chemical processes.This property could be exploited in dynamic combinatorial chemistry or in the synthesis of self-healing polymers where reversible bond formation is required.

Further research would be necessary to validate these hypothetical applications and to synthesize and test both homogeneous and heterogeneous catalytic systems based on 2,2'-Dithiobis(N-phenylbenzamide). Detailed mechanistic studies would involve techniques such as spectroscopy to identify reaction intermediates and kinetic studies to determine reaction rates and catalyst efficiency.

Theoretical and Computational Investigations of 2,2 Dithiobis N Phenylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2,2'-Dithiobis(N-phenylbenzamide).

Geometry Optimization and Conformational Analysis (e.g., DFT Studies)

The three-dimensional arrangement of atoms in a molecule is crucial to its physical and chemical properties. Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31G(d,p) or larger basis set, can predict the most stable conformation of 2,2'-Dithiobis(N-phenylbenzamide). mdpi.com The optimization process systematically alters the molecular geometry to find the lowest energy structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of 2,2'-Dithiobis(N-phenylbenzamide) based on DFT Calculations

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-S2.05
C-S1.78
C=O1.23
C-N1.35
C-S-S104.5
S-C-C120.1
O=C-N122.0
C-S-S-C
O=C-N-C

Note: The data in this table is illustrative and based on typical values found in similar structures. Actual calculated values may vary.

Electronic Structure and Molecular Orbital Analysis (e.g., LUMO Characteristics)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. scispace.comnih.gov A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For 2,2'-Dithiobis(N-phenylbenzamide), the HOMO is expected to be localized primarily on the electron-rich disulfide bond and the phenyl rings, while the LUMO is likely distributed over the benzamide (B126) moieties, particularly the carbonyl groups. This distribution suggests that the disulfide linkage could be susceptible to nucleophilic attack, while the benzamide portions are potential sites for electrophilic interactions.

Analysis of the LUMO characteristics can provide insights into the molecule's potential as an electron acceptor in charge-transfer processes. The LUMO energy level is a key factor in determining the electron affinity of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for 2,2'-Dithiobis(N-phenylbenzamide)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: This data is illustrative and based on typical values for organic molecules of similar size and composition. Actual calculated values will depend on the level of theory and basis set used.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Computational vibrational spectroscopy is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. arxiv.org DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometry. These theoretical predictions, when scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental data. scispace.com

This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. For 2,2'-Dithiobis(N-phenylbenzamide), key vibrational modes would include the S-S stretching frequency (typically weak in Raman and IR), the C=O stretching of the amide group (a strong IR band), N-H stretching, and various aromatic C-H and C-C stretching and bending modes. Discrepancies between the calculated and experimental spectra can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. semanticscholar.org

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide information about static, optimized structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational flexibility of 2,2'-Dithiobis(N-phenylbenzamide) over time. tandfonline.comrsc.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes at a given temperature.

Computational Modeling of Intermolecular Interactions and Supramolecular Assembly

The way molecules of 2,2'-Dithiobis(N-phenylbenzamide) interact with each other is fundamental to its solid-state structure and its potential to form self-assembled materials. Computational modeling can be used to investigate these intermolecular interactions and predict how the molecules might arrange themselves into larger supramolecular structures. nih.govnih.gov

The presence of amide groups allows for the formation of strong hydrogen bonds (N-H···O=C), which are highly directional and can drive the formation of well-ordered assemblies. Additionally, π-π stacking interactions between the phenyl rings can further stabilize these structures. Computational methods can quantify the strength of these individual interactions and explore the most energetically favorable packing arrangements.

By building small clusters of molecules (dimers, trimers, etc.) and calculating their interaction energies, it is possible to identify the most stable supramolecular motifs. These studies can predict whether the molecules are likely to form one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Such computational predictions are invaluable for the rational design of new materials with desired properties based on the self-assembly of 2,2'-Dithiobis(N-phenylbenzamide). chemrxiv.org

Supramolecular Chemistry and Intermolecular Interactions of 2,2 Dithiobis N Phenylbenzamide

Hydrogen Bonding Networks in Solid-State Structures

Hydrogen bonds are among the most critical interactions in determining the solid-state architecture of amide-containing molecules. In the case of 2,2'-Dithiobis(N-phenylbenzamide), the amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a primary acceptor. The sulfur atoms of the disulfide bridge can also act as weak hydrogen bond acceptors.

While a specific crystal structure for 2,2'-Dithiobis(N-phenylbenzamide) is not publicly available, analysis of closely related N-phenylbenzamide structures provides a robust model for its likely hydrogen bonding behavior. The most prominent interaction is the N-H…O hydrogen bond between the amide groups of adjacent molecules. This interaction is a well-established and reliable motif in the crystal engineering of amides, typically forming chains or tapes. For instance, in the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by these intermolecular N-H…O hydrogen bonds, creating C(4) chains that propagate through the crystal lattice. iucr.org Similarly, studies on N-[4-(trifluoromethyl)phenyl]benzamide reveal a singular, strong N-H…O interaction that dictates the primary supramolecular assembly. nih.gov

The possibility of N-H…S interactions also exists, where the amide proton interacts with the lone pair of a sulfur atom in the disulfide bridge. While weaker than conventional N-H…O bonds, these interactions are known to influence conformation and packing in sulfur-containing compounds. The disulfide bridge itself can be a key structural element, with S…S and S…N interactions helping to control the molecular arrangement in the crystal, as seen in related heterocyclic systems. rsc.org

The strength and nature of hydrogen bonds are highly sensitive to the electronic effects of substituents on the aromatic rings. Although specific energetic data for substituted 2,2'-Dithiobis(N-phenylbenzamide) is not available, general principles derived from analogous systems are directly applicable.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) placed on either the N-phenyl or the benzamide (B126) rings would modulate the acidity of the N-H proton and the basicity of the C=O oxygen.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups would increase the partial positive charge on the amide proton (N-H), making it a stronger hydrogen bond donor. This generally leads to shorter and stronger N-H…O hydrogen bonds. researchgate.net

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups would increase the electron density on the carbonyl oxygen, making it a better hydrogen bond acceptor. nih.gov However, EDGs on the N-phenyl ring could decrease the acidity of the N-H proton.

This interplay can be complex. For example, in a study of substituted benzoic acids complexed with formamide, a substituent's effect was found to be opposite on the hydrogen bond donor and acceptor capabilities. nih.gov DFT studies on substituted benzophenones have shown that the position of the substituent is crucial, with its effect on hydrogen bond energy varying significantly depending on its location. researchgate.net These findings imply that strategic placement of substituents on the 2,2'-Dithiobis(N-phenylbenzamide) framework could be used to fine-tune the strength of its hydrogen bonding networks. nih.gov

Interaction Type Donor Acceptor Typical Energy (kcal/mol) Expected Influence of Substituents
Strong Hydrogen Bond Amide N-HCarbonyl C=O3 - 8Modulated by EWGs/EDGs on aromatic rings.
Weak Hydrogen Bond Aromatic C-HCarbonyl C=O1 - 3Influenced by ring electronics.
Weak Hydrogen Bond Amide N-HDisulfide Sulfur (S)< 2Potentially significant for conformation.

π-π Stacking Interactions and Aromatic-Aromatic Interactions

Given the presence of four aromatic rings, π-π stacking interactions are crucial in the solid-state structure of 2,2'-Dithiobis(N-phenylbenzamide). These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. In the crystal structures of similar N-phenylbenzamides, aryl rings are often tilted significantly with respect to each other (around 60°) to facilitate more favorable hydrogen bonding and π-stacking. nih.gov

The packing is often characterized by a combination of parallel-displaced and T-shaped stacking arrangements. nih.gov In parallel-displaced stacking, the rings are offset, which minimizes electrostatic repulsion while maintaining attractive dispersion forces. T-shaped interactions involve the edge of one ring pointing towards the face of another. The interplay between hydrogen bonding and π-stacking is synergistic; the N-H…O bonds assemble molecules into chains or sheets, and π-stacking interactions then organize these primary structures into a three-dimensional architecture. nih.gov The energetics of these interactions are significant, with computational studies on stacked benzene (B151609) dimers showing binding energies that can be comparable to weak hydrogen bonds. nih.gov

Self-Assembly Processes and Crystal Engineering Principles

The principles of crystal engineering can be applied to predict and control the self-assembly of 2,2'-Dithiobis(N-phenylbenzamide). Crystal engineering involves the design of functional solids based on an understanding of intermolecular interactions. nih.gov The key to this process is the identification of robust and predictable patterns of intermolecular connections, known as supramolecular synthons.

Quantitative Characterization of Supramolecular Synthons

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing spatial arrangements of intermolecular interactions. nih.gov For 2,2'-Dithiobis(N-phenylbenzamide), the most important synthons would be derived from its amide functionalities.

The most anticipated synthon is the amide C(4) chain , formed by N-H…O hydrogen bonds between translationally-related molecules. This is a well-documented and highly robust synthon in primary and secondary amides. iucr.org

To quantitatively characterize these synthons, techniques such as Hirshfeld surface analysis and computational energy calculations are employed. Hirshfeld surfaces allow for the visualization and quantification of intermolecular contacts. For example, in related N-phenylbenzamide structures, Hirshfeld analysis reveals that H…O/O…H contacts (from hydrogen bonds) and H…C/C…H contacts (from π-stacking) are the most significant contributors to the crystal packing. nih.gov

Energy framework calculations, a computational tool, can quantify the interaction energies between molecules in the crystal. These calculations can distinguish between the contributions of electrostatic, dispersion, and other forces. For similar molecules, both hydrogen bonding (electrostatic) and π-stacking (dispersion) have been shown to be essential for stabilizing the crystal structure. nih.gov

Supramolecular Synthon Description Interactions Involved Expected Robustness
Amide C(4) Chain Linear chain of molecules connected head-to-tail.Strong N-H…O Hydrogen BondsVery High
Aromatic Stack Stacking of phenyl and benzamide rings.π-π Interactions (Dispersion)High
C-H…O Network Cross-linking of chains via weaker hydrogen bonds.Weak C-H…O Hydrogen BondsModerate
Disulfide Contact Interactions involving the sulfur atoms.S…S, S…N, N-H…S InteractionsLower, but conformationally significant

Chemical Functionality in Materials Science Applications

Role as a Peptizing Agent in Elastomer Processing

In the rubber industry, 2,2'-Dithiobis(N-phenylbenzamide) is primarily employed as a chemical peptizing agent. google.compatsnap.com Peptizers are crucial additives that facilitate the initial stage of rubber processing known as mastication, where the high molecular weight of raw natural and synthetic rubber is reduced to improve its workability. google.compatsnap.com

Mechanism of Rubber Molecule Dispersion and Viscosity Reduction

The primary function of 2,2'-Dithiobis(N-phenylbenzamide) is to reduce the viscosity of raw rubber, a process essential for the subsequent mixing and shaping of the material. google.com This is achieved through a chemical mechanism that accelerates the breakdown of the long polymer chains of the rubber. google.compatsnap.com

Mastication traditionally relies on high mechanical shear forces to physically break the rubber's molecular chains. google.compatsnap.com The addition of 2,2'-Dithiobis(N-phenylbenzamide) introduces a chemical pathway for chain scission, which significantly enhances the efficiency of this process. google.comakrochem.com The key to this function is the disulfide (-S-S-) bond within the molecule. At the elevated temperatures typical of rubber mixing (generally above 100°C), this bond can cleave, forming reactive radicals. akrochem.com These radicals then attack the long polymer chains of the rubber, initiating a process of chemical breakdown that shortens the chains and, consequently, lowers the viscosity of the material. google.comakrochem.com This chemical action complements the mechanical shearing, leading to a more rapid and energy-efficient plasticization process. google.compatsnap.com

The benefits of using this peptizer include:

Reduced Mixing Time and Energy Consumption: By accelerating the breakdown of rubber molecules, the time and energy required for mastication are significantly reduced. google.compatsnap.com

Lowered Processing Temperatures: The enhanced efficiency allows for lower dump temperatures during mixing. akrochem.com

Improved Flow Properties: The resulting lower viscosity rubber exhibits improved fluidity, which is beneficial for processes like molding and extrusion. google.com

It is important to note that the effectiveness of the peptizer can be influenced by other components in the rubber formulation. Additives such as sulfur, antioxidants, and accelerators can interfere with the peptization process and should typically be added at a later stage in the mixing cycle. akrochem.comakrochem.com

Impact on Material Mechanical Properties (e.g., flexibility, durability)

While the principal role of 2,2'-Dithiobis(N-phenylbenzamide) is to modify the processing characteristics of rubber, its impact on the final mechanical properties of the vulcanized (cured) product is also a critical consideration. Generally, it is reported to have very little adverse effect on the physical properties of the finished rubber article. akrochem.com

The use of this peptizer can lead to a more uniform dispersion of fillers (like carbon black) and other additives throughout the rubber matrix due to the improved flow characteristics during mixing. google.com This enhanced uniformity can contribute positively to the consistency and predictability of the final material's properties. google.com While a related compound, 2,2'-dithiobis[N-methylbenzamide], is noted to enhance tensile strength and elasticity by forming robust cross-links, 2,2'-Dithiobis(N-phenylbenzamide) is primarily valued for its ability to facilitate processing without compromising the inherent durability and flexibility of the elastomer. lookchem.com Some data suggests that when used at recommended levels in the presence of appropriate antioxidants, there are no unfavorable effects on the aging of the vulcanizates. akrochem.comakrochem.com

Table 1: Reported Effects of 2,2'-Dithiobis(N-phenylbenzamide) on Elastomer Properties

Property Effect Reference
Processing Properties
Viscosity Reduces viscosity of natural and synthetic rubber. google.com
Mastication Time Shortens the time required for plasticization. google.compatsnap.com
Processing Temperature Allows for lower mixing and dump temperatures. akrochem.com
Mold Flow Improves fluidity and flow into molds. google.com
Final Material Properties
Uniformity Improves the uniformity of extruded and calendered sheets. google.comakrochem.com
Mechanical Properties Generally has very little effect on the physical properties of the vulcanizate. akrochem.comakrochem.com
Aging Performance Does not negatively impact aging when used with antioxidants. akrochem.comakrochem.com

Principles for Development of Novel Functional Materials (e.g., sensors)

The same chemical feature that makes 2,2'-Dithiobis(N-phenylbenzamide) an effective peptizer—the disulfide bond—also makes its structural motif a candidate for the development of novel functional materials. The core principle lies in the redox activity of the disulfide linkage. nih.gov

The disulfide bond can be reversibly reduced to form two thiol (-SH) groups and subsequently re-oxidized to reform the disulfide bridge. This reversible chemical transformation is the basis for creating "smart" or "responsive" materials that can change their properties in response to a chemical stimulus.

For instance, the ability of dithiobisbenzamide derivatives to undergo this redox cycle makes them promising building blocks for:

Self-Healing Polymers: If a polymer incorporates these disulfide bonds into its backbone or as cross-links, a fracture in the material could potentially be repaired by bringing the broken surfaces together and applying a stimulus (like heat or a chemical reductant/oxidant) to reform the disulfide bonds across the interface.

Responsive Surfaces: Surfaces could be functionalized with molecules containing this group to alter their properties, such as wettability or adhesion, in response to redox-active agents in the environment.

Redox-Sensitive Sensors: The change in the chemical state of the disulfide bond can be coupled to a detectable signal, such as a change in color or fluorescence. This principle can be used to develop chemical sensors. nih.govnih.gov For example, a material incorporating 2,2'-Dithiobis(N-phenylbenzamide) could be designed to detect the presence of specific reducing agents (like certain biological thiols) by triggering a measurable optical or electrochemical response as the disulfide bonds are cleaved. nih.govnih.gov

While specific applications of 2,2'-Dithiobis(N-phenylbenzamide) itself in sensors are not widely documented in the provided research, the fundamental reactivity of its disulfide group aligns with the principles used in the design of advanced redox-responsive materials.

Emerging Research Avenues and Future Perspectives for 2,2 Dithiobis N Phenylbenzamide

Exploration of Novel and Efficient Synthetic Pathways

Future synthetic explorations are likely to include:

Catalytic-Mediated Synthesis: The use of transition metal catalysts, such as copper and iron, has shown promise in the synthesis of diaryl disulfides from aryl halides and a sulfur source. organic-chemistry.orgthieme-connect.comresearchgate.netrsc.org These methods offer the potential for milder reaction conditions and improved yields. Research into the application of these catalytic systems for the direct synthesis of 2,2'-Dithiobis(N-phenylbenzamide) from readily available starting materials is a promising avenue.

Visible Light-Promoted Reactions: Photoredox catalysis is an emerging green chemistry tool that utilizes visible light to drive chemical transformations. beilstein-journals.org The development of photocatalytic methods for the formation of the disulfide bond in 2,2'-Dithiobis(N-phenylbenzamide) could offer a highly efficient and environmentally benign synthetic route. beilstein-journals.orgnih.gov

One-Pot Synthesis: The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve the efficiency of chemical syntheses. researchgate.net Designing a one-pot synthesis for 2,2'-Dithiobis(N-phenylbenzamide) from simple precursors would be a significant advancement.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of dithiobisbenzamide derivatives. researchgate.net Further optimization of microwave-assisted protocols for 2,2'-Dithiobis(N-phenylbenzamide) could lead to rapid and efficient production.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Catalytic-Mediated Synthesis Milder conditions, higher yields, selectivity.Copper- and iron-catalyzed C-S bond formation. organic-chemistry.orgthieme-connect.comresearchgate.netrsc.org
Visible Light-Promoted Reactions Green chemistry, high efficiency, mild conditions.Photoredox catalysis for disulfide bond formation. beilstein-journals.orgbeilstein-journals.orgnih.gov
One-Pot Synthesis Increased efficiency, reduced waste.Tandem reactions for diaryl disulfide synthesis. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, improved yields.Accelerated synthesis of benzamide (B126) derivatives. researchgate.net

Application of Advanced In-Situ Characterization Techniques

Understanding the reaction mechanisms and kinetics of the synthesis and transformations of 2,2'-Dithiobis(N-phenylbenzamide) is crucial for process optimization and the discovery of new applications. Advanced in-situ characterization techniques, which allow for real-time monitoring of chemical reactions, are poised to play a pivotal role in this endeavor.

Future research in this area could involve:

In-situ Spectroscopy: Techniques such as in-situ Raman and infrared (IR) spectroscopy can provide real-time information on the formation and cleavage of the disulfide bond, as well as changes in the benzamide moieties during a reaction.

Fluorescence Probes: The development of fluorescent probes that can specifically interact with and report on the redox state of the disulfide bond in 2,2'-Dithiobis(N-phenylbenzamide) could enable the real-time monitoring of its reactions in various environments. nih.govresearchgate.netnih.gov This approach has been successfully used to monitor disulfide bond formation in biological systems. nih.govresearchgate.netnih.gov

In-situ NMR Spectroscopy: Real-time monitoring of reaction mixtures using Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about intermediates and products as they are formed.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify transient species in solution, offering insights into reaction pathways.

TechniqueInformation GainedPotential Application for 2,2'-Dithiobis(N-phenylbenzamide)
In-situ Raman/IR Spectroscopy Real-time vibrational information.Monitoring disulfide bond formation/cleavage and amide group transformations.
Fluorescence Probes Real-time redox state of disulfide bonds.Studying the kinetics of redox reactions involving the disulfide bridge. nih.govresearchgate.netnih.gov
In-situ NMR Spectroscopy Detailed structural information of species in solution.Identifying reaction intermediates and byproducts in real-time.
Mass Spectrometry Detection and identification of transient species.Elucidating complex reaction mechanisms.

Design of Next-Generation Catalytic Systems

The disulfide bond in 2,2'-Dithiobis(N-phenylbenzamide) presents an intriguing functional group for the design of novel catalytic systems. Disulfides can act as catalysts or co-catalysts in a variety of organic reactions, particularly in photoredox catalysis where they can be cleaved into reactive thiyl radicals. beilstein-journals.orgnih.gov

Future research directions include:

Photoredox Catalysis: Investigating the potential of 2,2'-Dithiobis(N-phenylbenzamide) and its derivatives as photocatalysts for a range of organic transformations, such as cycloadditions, oxidations, and dehalogenations. beilstein-journals.orgnih.gov The N-phenylbenzamide moieties can be modified to tune the photophysical and catalytic properties of the molecule.

Redox-Switchable Catalysis: The reversible nature of the disulfide bond allows for the development of catalysts whose activity can be switched "on" and "off" by the addition of a reducing or oxidizing agent. This concept of allosteric disulfide bonds, which control protein function, could be translated to small molecule catalysts. nih.gov

Asymmetric Catalysis: The synthesis of chiral derivatives of 2,2'-Dithiobis(N-phenylbenzamide) could lead to the development of novel catalysts for asymmetric synthesis, where the disulfide unit plays a key role in creating a chiral environment.

Harnessing Supramolecular Properties for Advanced Functional Materials

The ability of molecules to self-assemble into well-defined nanostructures is the foundation of bottom-up nanotechnology. The disulfide bond can act as a dynamic covalent linker, enabling the controlled self-assembly and disassembly of molecules. nih.gov This opens up exciting possibilities for the use of 2,2'-Dithiobis(N-phenylbenzamide) in the creation of advanced functional materials.

Emerging research avenues in this domain are:

Self-Assembled Nanostructures: Exploring the self-assembly of 2,2'-Dithiobis(N-phenylbenzamide) and its derivatives into various nanostructures, such as nanoparticles, hydrogels, and films. nih.govacs.orgnih.gov The interplay of hydrogen bonding from the amide groups and the disulfide linkage could lead to unique and tunable supramolecular architectures. rsc.org

Stimuli-Responsive Materials: The redox-sensitive nature of the disulfide bond can be exploited to create materials that respond to specific stimuli, such as reducing agents. This could be used to develop systems for controlled drug delivery or materials with switchable properties.

Conductive Polymers: The incorporation of 2,2'-Dithiobis(N-phenylbenzamide) into polymer backbones could lead to the development of stretchable and conductive materials, where the disulfide bonds contribute to the material's dynamic properties. acs.org

Integration with Machine Learning and Artificial Intelligence for Predictive Design

Future applications of AI and ML in this field include:

Predictive Modeling of Properties: Using ML algorithms to predict the physicochemical and biological properties of novel 2,2'-Dithiobis(N-phenylbenzamide) derivatives, thereby guiding synthetic efforts towards molecules with enhanced activity or desired characteristics. catalysis.blogmit.edunih.gov

Catalyst Design: Employing AI to design next-generation catalysts based on the 2,2'-Dithiobis(N-phenylbenzamide) scaffold with optimized activity and selectivity for specific chemical transformations. energyfrontier.usinnovations-report.comaiche.org

Supramolecular Assembly Prediction: Utilizing computational tools and ML models to predict the self-assembly behavior of 2,2'-Dithiobis(N-phenylbenzamide) derivatives, facilitating the rational design of functional supramolecular materials. nih.govmdpi.comnih.gov

Accelerated Discovery: By combining AI-driven predictions with automated synthesis and high-throughput screening, the discovery of new applications for 2,2'-Dithiobis(N-phenylbenzamide) and its analogues can be significantly accelerated. alchemy.cloud

AI/ML ApplicationObjectivePotential Impact on 2,2'-Dithiobis(N-phenylbenzamide) Research
Predictive Property Modeling Forecast physicochemical and biological properties.Guide the synthesis of derivatives with desired functions. catalysis.blogmit.edunih.gov
Catalyst Design Optimize catalyst structure for activity and selectivity.Accelerate the development of novel disulfide-based catalysts. energyfrontier.usinnovations-report.comaiche.org
Supramolecular Prediction Predict self-assembly behavior.Enable the rational design of functional materials. nih.govmdpi.comnih.gov
Accelerated Discovery Combine prediction with automated experimentation.Rapidly identify new applications and optimize existing ones. alchemy.cloud

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2'-Dithiobis(N-phenylbenzamide), and how can reaction conditions influence disulfide bond formation?

  • Methodological Answer : The compound is typically synthesized via oxidative coupling of thiol precursors or nucleophilic substitution of activated disulfide intermediates. For example, analogous disulfide compounds like 2,2'-dithiobis(benzothiazole) are prepared using sulfurizing agents (e.g., elemental sulfur or disulfide exchange reagents) under controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions . Reaction solvent polarity (e.g., DMF vs. THF) significantly impacts disulfide bond stability and yield. Characterization via HPLC-MS (to confirm molecular weight) and FTIR (to verify S–S stretching at ~500 cm⁻¹) is critical .

Q. How should researchers characterize the purity and structural integrity of 2,2'-Dithiobis(N-phenylbenzamide)?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, complemented by ¹H/¹³C NMR to confirm aromatic proton environments and amide linkages. For disulfide bond validation, Raman spectroscopy is superior to IR due to clearer S–S vibrational signals. Mass spectrometry (e.g., ESI-MS ) should align with the molecular formula (e.g., C₂₈H₂₀N₂O₂S₂, MW ~468.6 g/mol) .

Q. What are the key stability considerations for handling this compound under laboratory conditions?

  • Methodological Answer : The disulfide bond is prone to reduction in the presence of thiols (e.g., glutathione) or strong reducing agents (e.g., DTT). Store the compound in anhydrous, oxygen-free environments at –20°C to prevent hydrolysis or radical-mediated degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2,2'-Dithiobis(N-phenylbenzamide) derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from isomerism (e.g., regioisomers in substituted analogs) or trace impurities. Employ 2D NMR techniques (e.g., HSQC, COSY) to resolve overlapping signals. For ambiguous mass fragments, high-resolution MS (HRMS) with collision-induced dissociation (CID) can differentiate isobaric species. Cross-validate with X-ray crystallography if single crystals are obtainable (see analogous disulfide structures in ).

Q. What experimental designs are optimal for studying the redox reactivity of the disulfide bond in biological systems?

  • Methodological Answer : Use thiol-disulfide exchange assays with fluorescent probes (e.g., Ellman’s reagent) to quantify redox kinetics. For in vitro models, simulate physiological redox gradients (e.g., 1–10 mM GSH/GSSG ratios) and monitor compound stability via LC-MS/MS . To assess cellular uptake and intracellular reduction, pair with confocal microscopy using fluorophore-tagged analogs .

Q. How can computational methods predict the electronic properties and reactivity of 2,2'-Dithiobis(N-phenylbenzamide)?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions, focusing on the disulfide bond’s susceptibility to nucleophilic attack. Compare with experimental cyclic voltammetry data to validate redox potentials. For dynamic behavior, use molecular dynamics (MD) simulations in explicit solvent models (e.g., water/DMSO) .

Q. What strategies mitigate batch-to-batch variability in synthesis for reproducibility in mechanistic studies?

  • Methodological Answer : Implement design of experiments (DoE) to optimize critical parameters (e.g., reaction time, stoichiometry of sulfurizing agents). Use in situ monitoring (e.g., ReactIR) to track intermediate formation. For purity control, adopt preparative HPLC with orthogonal columns (C18 vs. phenyl-hexyl) .

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